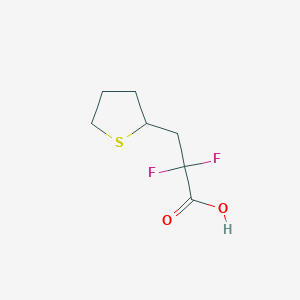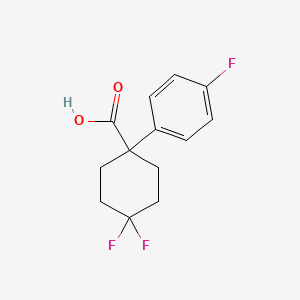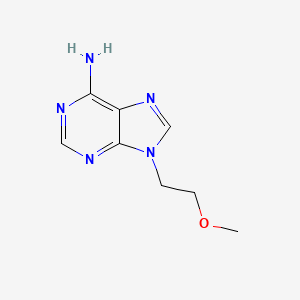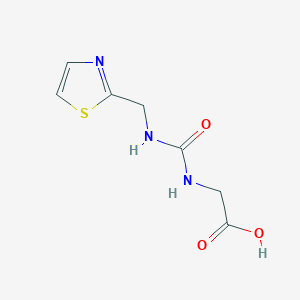amine](/img/no-structure.png)
[2-(2-Bromo-4-chlorophenyl)ethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-chlorophenyl)ethylamine: is an organic compound with the molecular formula C9H11BrClN This compound features a phenyl ring substituted with bromine and chlorine atoms, connected to an ethyl chain that terminates in a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-4-chlorobenzene.
Alkylation: The 2-bromo-4-chlorobenzene undergoes a Friedel-Crafts alkylation with ethylene to form 2-(2-bromo-4-chlorophenyl)ethane.
Amination: The resulting 2-(2-bromo-4-chlorophenyl)ethane is then subjected to a nucleophilic substitution reaction with methylamine to yield 2-(2-Bromo-4-chlorophenyl)ethylamine.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromo-4-chlorophenyl)ethylamine would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the alkylation and amination steps, as well as advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms on the phenyl ring.
Oxidation and Reduction: The ethylamine side chain can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The phenyl ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2-Bromo-4-chlorophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution patterns and the creation of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological receptors, making it a candidate for drug discovery and development.
Industry
In industry, 2-(2-Bromo-4-chlorophenyl)ethylamine can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable building block for various industrial processes.
Wirkmechanismus
The mechanism by which 2-(2-Bromo-4-chlorophenyl)ethylamine exerts its effects depends on its specific application. In a biological context, it may interact with receptors or enzymes, altering their activity. The presence of halogens can influence its binding affinity and specificity, potentially leading to unique biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)ethylamine
- 2-(2-Bromo-4-methylphenyl)ethylamine
- 2-(2-Bromo-4-nitrophenyl)ethylamine
Uniqueness
Compared to similar compounds, 2-(2-Bromo-4-chlorophenyl)ethylamine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can influence its reactivity and interactions in ways that are distinct from compounds with different substituents.
Conclusion
2-(2-Bromo-4-chlorophenyl)ethylamine is a versatile compound with applications across various fields of science and industry
Eigenschaften
Molekularformel |
C9H11BrClN |
|---|---|
Molekulargewicht |
248.55 g/mol |
IUPAC-Name |
2-(2-bromo-4-chlorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrClN/c1-12-5-4-7-2-3-8(11)6-9(7)10/h2-3,6,12H,4-5H2,1H3 |
InChI-Schlüssel |
DZAOEWFWNUZMBY-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=C(C=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)
![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)
